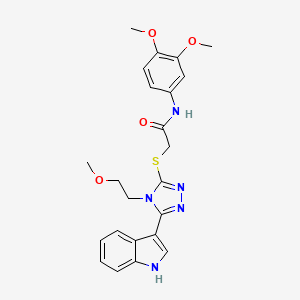

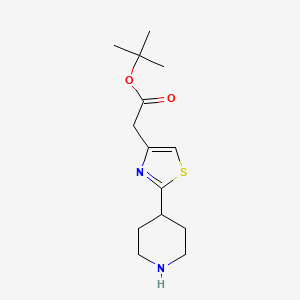

![molecular formula C27H27N5O3S B2509537 N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide CAS No. 923147-48-2](/img/structure/B2509537.png)

N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound is complex and would be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, and mass spectral analysis . The molecule may realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .Applications De Recherche Scientifique

Anticancer and Tyrosine Kinase Inhibition

Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases. The compound’s structural studies have revealed that Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds and hydrophobic interactions. It exists in two main conformations: an extended form with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded form with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Anti-Tubercular Activity

Derivatives of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Pyrazinamide, an important first-line drug in TB therapy, inspired this research .

Anti-Angiogenic Properties

Heterocyclic compounds, including our target compound, exhibit conformational rigidity, improved physical properties, and pharmacological advantages. These properties make them potential therapeutic agents. Further exploration of the anti-angiogenic effects of this compound could be valuable .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, similar to our compound, have demonstrated relatively higher antiviral activity against Newcastle disease virus. These findings suggest that further modifications of these amines could lead to promising antiviral therapeutics .

Anti-Fibrotic Potential

Several compounds related to our target molecule have shown better anti-fibrotic activities than existing drugs like Pirfenidone. Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising results .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine and aminopyrimidine derivatives, have been reported to interact with various biological targets . The exact targets for this specific compound would require further experimental investigation.

Mode of Action

It has been reported that similar compounds can interact with their targets through hydrogen bonds

Biochemical Pathways

It has been reported that similar compounds can elevate central cgmp levels in the brain and csf of rodents . The exact pathways affected by this compound would require further experimental investigation.

Pharmacokinetics

It has been reported that similar compounds have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans

Result of Action

It has been reported that similar compounds exhibit procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (app) transgenic mouse model . The exact effects of this compound would require further experimental investigation.

Propriétés

IUPAC Name |

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3S/c1-20-19-26(32-17-5-6-18-32)30-27(28-20)29-21-9-11-22(12-10-21)31-36(33,34)25-15-13-24(14-16-25)35-23-7-3-2-4-8-23/h2-4,7-16,19,31H,5-6,17-18H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKOGMZAGKCUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

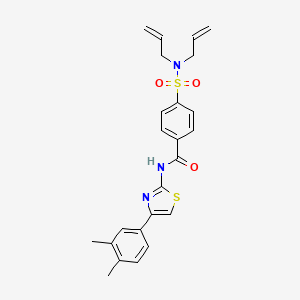

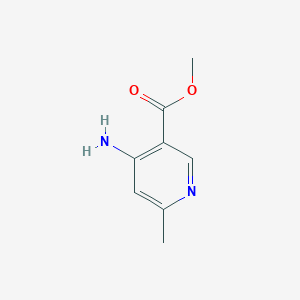

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

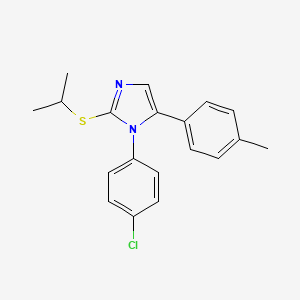

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

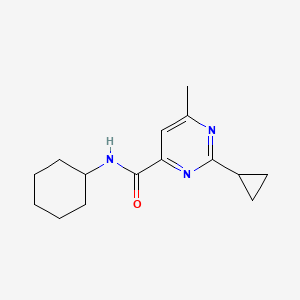

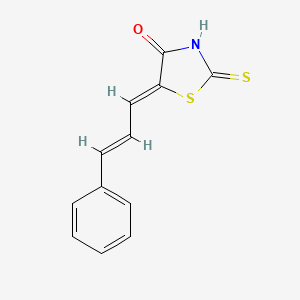

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

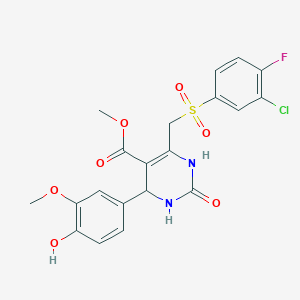

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)